molecular formula C14H15ClN2O3S2 B12182040 4-[5-Chloro-4-(toluene-4-sulfonyl)-thiazol-2-yl]-morpholine CAS No. 147622-10-4

4-[5-Chloro-4-(toluene-4-sulfonyl)-thiazol-2-yl]-morpholine

Cat. No.: B12182040
CAS No.: 147622-10-4
M. Wt: 358.9 g/mol
InChI Key: BEDZKAANRWWTCG-UHFFFAOYSA-N
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Description

Morpholine, 4-[5-chloro-4-[(4-methylphenyl)sulfonyl]-2-thiazolyl]- is a complex organic compound that features a morpholine ring substituted with a thiazole ring. This compound is notable for its unique chemical structure, which includes a chlorine atom and a sulfonyl group attached to the thiazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[5-chloro-4-[(4-methylphenyl)sulfonyl]-2-thiazolyl]- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the sulfonyl group and the chlorine atom. The final step involves the attachment of the morpholine ring to the thiazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the reaction progress and verifying the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[5-chloro-4-[(4-methylphenyl)sulfonyl]-2-thiazolyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The chlorine atom and sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Morpholine, 4-[5-chloro-4-[(4-methylphenyl)sulfonyl]-2-thiazolyl]- has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, especially for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of Morpholine, 4-[5-chloro-4-[(4-methylphenyl)sulfonyl]-2-thiazolyl]- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The chlorine atom and thiazole ring may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the thiazole ring and sulfonyl group.

    Thiazole: A basic structure without the morpholine ring and additional substituents.

    Sulfonyl Chlorides: Compounds with a sulfonyl group and chlorine atom but lacking the morpholine and thiazole rings.

Uniqueness

Morpholine, 4-[5-chloro-4-[(4-methylphenyl)sulfonyl]-2-thiazolyl]- is unique due to its combination of functional groups and rings, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

147622-10-4

Molecular Formula

C14H15ClN2O3S2

Molecular Weight

358.9 g/mol

IUPAC Name

4-[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]morpholine

InChI

InChI=1S/C14H15ClN2O3S2/c1-10-2-4-11(5-3-10)22(18,19)13-12(15)21-14(16-13)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3

InChI Key

BEDZKAANRWWTCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N3CCOCC3)Cl

Origin of Product

United States

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